![molecular formula C31H46O2 B132989 Phytonadione, (Z)- CAS No. 16033-41-3](/img/structure/B132989.png)
Phytonadione, (Z)-
Overview
Description
Phytonadione, also known as Vitamin K1, is a man-made form of vitamin K that occurs naturally in the body . It is a clear, yellow to amber, viscous, odorless or nearly odorless liquid . It is insoluble in water, soluble in chloroform, and slightly soluble in ethanol . It is used to treat and manage vitamin K deficiency, which is a significant risk factor for intracranial hemorrhage and other bleeds .
Chemical Reactions Analysis
A normal-phase high-performance liquid chromatography (NP-HPLC) method has been developed to separate vitamin cis-phytonadione (cis-K1), trans-phytonadione (trans-K1), trans-epoxyphytonadione (trans-EK1), menadione (K3), cyclo-menadione (CK3), hydroperoxy-phytonadione (K1OOH), and other impurities .Physical And Chemical Properties Analysis
Phytonadione is a fat-soluble vitamin with a molecular weight of 450.7 g/mol . It is a clear, yellow to amber, viscous, odorless or nearly odorless liquid . It is insoluble in water, soluble in chloroform, and slightly soluble in ethanol .Scientific Research Applications
Nutritional Analysis in Infant Formulas
cis-Vitamin K1: plays a crucial role in the nutritional content of infant formulas. A method involving UPLC-ESI-MS/MS has been developed to determine the cis- and **trans-**isomers of Vitamin K1 in these formulas . The **cis-**isomer contributes to 7.05–17.21% of the total Vitamin K1 in certain infant formulas, which is significant for ensuring the nutritional adequacy for infants, particularly because Vitamin K is essential for blood clotting and bone formation .
Analytical Chemistry: Chromatographic Separation
In analytical chemistry, the separation of cis- and **trans-**Vitamin K1 isomers is important for assessing the nutritional value of foods. Supercritical fluid chromatography (SFC) has been used for this purpose, providing a faster and “greener” method compared to traditional high-performance liquid chromatography (HPLC) . This advancement allows for more efficient and environmentally friendly analysis of Vitamin K1 isomers.
Pharmaceutical Applications: Coagulation Disorders
Phytonadione: is commonly used in both injectable and oral formulations for treating coagulation disorders. It is an essential component in medications due to its role in activating proteins that contribute to blood clotting, making it a critical drug in medical treatments .
Food Fortification and Nutritional Supplements
The synthetic production of Phytonadione often results in a mixture of cis- and **trans-**isomers. The **trans-**isomer is biologically active, while the **cis-**form is nearly inert. Therefore, the accurate quantification of these isomers is crucial for food fortification and the production of nutritional supplements to ensure that they meet the required nutritional standards .
Cosmetic Applications: Skin Care
Topical application of Phytonadione , along with other vitamins like retinol, vitamin C, and vitamin E, has been found to be safer than other treatments for infraorbital dark circles and wrinkles of the lower eyelids. This is due to the natural vitamin composition, which is less harsh on the skin compared to chemical bleaching agents .
Research on Thermally Induced Isomerization
Studies have been conducted on the thermally induced isomerization of cis- and **trans-**Vitamin K1. Understanding this process is important for the stability and efficacy of Vitamin K1 in various applications, including food processing and pharmaceuticals .
Mechanism of Action
Target of Action
Cis-Vitamin K1, also known as Phytonadione, (Z)-, is a variant of Vitamin K1. The primary targets of Vitamin K1 are proteins involved in blood coagulation, bone metabolism, and cell proliferation . It’s important to note that the cis-isomer of vitamin k1 shows nearly no biological activity .
Mode of Action
The active form of Vitamin K, including Vitamin K1, is hydroquinone. It is produced from quinone under the influence of cytoplasmic quinone reductase (QR1) or vitamin K epoxide reductase (VKOR), an enzyme located in the endoplasmic reticulum membrane .
Biochemical Pathways
Vitamin K1 is involved in many biological processes, such as the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation . The cis-isomer of vitamin k1 is nearly biologically inactive .
Pharmacokinetics
It is known that vitamin k1 and its variants are highly lipophilic, which influences their absorption, distribution, metabolism, and excretion . Intravenous phylloquinone, a form of Vitamin K1, is 90% cleared in 2 hours, and 99% cleared in 8 hours .
Result of Action
As the cis-isomer of Vitamin K1 is nearly biologically inactive The trans-isomer of Vitamin K1, on the other hand, plays a crucial role in activating certain proteins involved in blood coagulation, bone metabolism, and cell proliferation .
Action Environment
The isomer composition of Vitamin K1 in the final product is influenced by numerous factors, including the methods of production and purification, as well as particular environmental and storage conditions . For instance, natural fermentation-based synthesis results in the production of a mixture of cis and trans isomers, whereas synthetic methods favor the production of the all-trans form of the vitamin .
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-ODDKJFTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166864 | |
Record name | Phytonadione, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phytonadione, (Z)- | |
CAS RN |
16033-41-3, 79082-95-4 | |
Record name | Phytonadione, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytonadione, (Z)-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytonadione, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYTONADIONE, (Z)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHYTONADIONE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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